![molecular formula C19H20N2O2 B5756398 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as DMXAA or Vadimezan, is a small molecule that has been extensively studied for its potential use in cancer treatment. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to work by activating the STING (Stimulator of Interferon Genes) pathway in immune cells. This leads to the production of cytokines, which help to stimulate the immune system and target cancer cells for destruction.
Biochemical and Physiological Effects:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the production of cytokines, and the induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and the immune response to cancer. However, N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be difficult to work with due to its low solubility and instability in aqueous solutions.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including:
1. Further studies to elucidate the exact mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and its effects on the immune system.
2. Development of more stable and soluble formulations of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide for use in clinical trials.
3. Exploration of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in combination with other cancer therapies, such as immunotherapy and targeted therapy.
4. Investigation of the potential use of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide in the treatment of other diseases, such as viral infections and autoimmune disorders.
5. Development of more efficient and cost-effective synthesis methods for N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide and related compounds.
Conclusion:
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide is a promising small molecule with potent anti-tumor activity and potential use in cancer treatment. While much remains to be learned about its mechanism of action and potential therapeutic applications, the extensive scientific research conducted on N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide to date suggests that it may hold great promise for the future of cancer therapy.
Synthesemethoden
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep process that involves the reaction of 2-amino-4,5-dimethylbenzoic acid with 2-amino-5,6-dimethylbenzoxazole, followed by the addition of butanoyl chloride. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells. N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(11-15)19-21-16-9-12(2)13(3)10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPLPZPRXRETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.